What are the properties of 2-Amino-6-chlorobenzoyl chloride
What are the properties of 2-Amino-6-chlorobenzoyl chloride
An In-Depth Technical Guide to 2-Amino-6-chlorobenzoyl chloride
Disclaimer: Direct experimental data for 2-Amino-6-chlorobenzoyl chloride (CAS No. 227328-16-7) is scarce in publicly available literature. This guide has been compiled by leveraging data from its precursor, 2-Amino-6-chlorobenzoic acid, and the structurally related compound, 2-Chlorobenzoyl chloride. Inferred properties and protocols are clearly indicated and should be treated as estimations.
Abstract
2-Amino-6-chlorobenzoyl chloride is a substituted aromatic acyl chloride. Possessing a highly reactive acyl chloride functional group, as well as an amino group, this compound is a potentially valuable, bifunctional building block in organic synthesis. Its structure suggests utility in the preparation of a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a summary of its known and inferred properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and handling considerations.
Chemical and Physical Properties
The properties of 2-Amino-6-chlorobenzoyl chloride are not extensively documented. The following tables summarize the available data for the target compound, its precursor (2-Amino-6-chlorobenzoic acid), and a related compound (2-Chlorobenzoyl chloride) to provide a comparative overview.
Table 1: Properties of 2-Amino-6-chlorobenzoyl chloride and Related Compounds
| Property | 2-Amino-6-chlorobenzoyl chloride | 2-Amino-6-chlorobenzoic acid | 2-Chlorobenzoyl chloride |
| CAS Number | 227328-16-7[1] | 2148-56-3[2] | 609-65-4 |
| Molecular Formula | C₇H₅Cl₂NO | C₇H₆ClNO₂[3] | C₇H₄Cl₂O |
| Molecular Weight | 190.03 g/mol | 171.58 g/mol [3] | 175.01 g/mol |
| Appearance | Inferred: Solid | Light yellow to off-white crystal powder[3] | Clear colorless to very slightly yellow liquid[4] |
| Melting Point | Not available | 158-160 °C[5] | -4 to -3 °C |
| Boiling Point | Not available | Not available | 238 °C |
| Density | Not available | Not available | 1.382 g/mL at 25 °C |
| Solubility | Inferred: Reacts with water and alcohols. Soluble in aprotic organic solvents. | Soluble in methanol. Very soluble in water.[5] | Decomposes in water. Soluble in acetone, ether, and alcohol.[4] |
Synthesis and Experimental Protocols
Synthetic Pathway
The synthesis involves the conversion of the carboxylic acid group of 2-Amino-6-chlorobenzoic acid into an acyl chloride functionality.
Experimental Protocol: Synthesis from 2-Amino-6-chlorobenzoic acid
This protocol is a general procedure for the synthesis of benzoyl chlorides from benzoic acids and should be adapted and optimized for the specific substrate.[6]
Materials:
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2-Amino-6-chlorobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., toluene, dichloromethane)
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Catalyst (optional, e.g., a few drops of dimethylformamide - DMF)
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Round-bottom flask
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Reflux condenser with a gas outlet to a scrubbing system (for HCl and SO₂)
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Stirring plate and stir bar
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Heating mantle
Procedure:
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Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, which would hydrolyze the product.
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Charging the Flask: To the flask, add 2-Amino-6-chlorobenzoic acid (1.0 eq). Add an anhydrous solvent such as toluene (approximately 5-10 mL per gram of benzoic acid).
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Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension. If using a catalyst like DMF, it can be added at this stage. The addition of thionyl chloride is often exothermic.
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Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[7]
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.
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Purification: The resulting crude 2-Amino-6-chlorobenzoyl chloride can be purified by vacuum distillation or by recrystallization if it is a solid.
Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Reactivity, Handling, and Safety
Reactivity
2-Amino-6-chlorobenzoyl chloride is expected to be a highly reactive compound due to the acyl chloride group.
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Nucleophilic Acyl Substitution: The acyl chloride is susceptible to attack by nucleophiles. It will react readily with water to hydrolyze back to the carboxylic acid. It will also react with alcohols to form esters, and with amines to form amides.[8]
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Amino Group Reactivity: The amino group can also participate in reactions. It can be acylated, alkylated, or diazotized. The presence of both the amino and acyl chloride groups on the same molecule may lead to polymerization or other intramolecular reactions under certain conditions.
Handling and Storage
Due to its reactivity, particularly with moisture, 2-Amino-6-chlorobenzoyl chloride should be handled under anhydrous conditions in an inert atmosphere. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9]
Safety Information
While a specific Safety Data Sheet (SDS) for 2-Amino-6-chlorobenzoyl chloride is not widely available, the hazards can be inferred from related compounds like 2-chlorobenzoyl chloride and other aminobenzoyl chlorides.
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Hazards: Expected to be corrosive and a lachrymator. Causes severe skin burns and eye damage.[10] Harmful if swallowed or inhaled.[11] Reaction with water can release corrosive hydrogen chloride gas.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[11]
Table 2: Inferred GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[11] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
Spectral Data
No experimental spectral data for 2-Amino-6-chlorobenzoyl chloride was found in the searched literature. For reference, the ¹H NMR spectral data for the related compound, 2-chlorobenzoyl chloride, in CDCl₃ shows signals in the aromatic region between 7.25 and 8.08 ppm.[12] It is expected that the ¹H NMR spectrum of 2-Amino-6-chlorobenzoyl chloride would also show aromatic protons in a similar region, with an additional broad signal for the amino (-NH₂) protons. The IR spectrum would be expected to show a strong carbonyl (C=O) stretch for the acyl chloride around 1750-1800 cm⁻¹ and N-H stretches for the primary amine around 3300-3500 cm⁻¹.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for 2-Amino-6-chlorobenzoyl chloride. As a highly reactive chemical intermediate, it is unlikely to be stable under physiological conditions and is primarily of interest for its synthetic applications. Its precursor, 2-Amino-6-chlorobenzoic acid, has been investigated for potential antimicrobial and anti-inflammatory properties and is used as an intermediate in the synthesis of pharmaceuticals.[3][13]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis workflow and a potential subsequent reaction.
References
- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | Chemsrc [chemsrc.com]
- 2. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 5. 2-Amino-6-chlorobenzoic acid | 2148-56-3 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 8. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 11. file.ambeed.com [file.ambeed.com]
- 12. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
